molecular formula C16H24O9 B12320518 4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde

4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde

カタログ番号: B12320518
分子量: 360.36 g/mol
InChIキー: QCCRICPXIMDIGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Stereochemical Configuration

Absolute Configuration Analysis of Chiral Centers

The compound contains eight chiral centers , with stereochemical assignments derived from its IUPAC name and validated through spectroscopic methods. The absolute configurations are as follows:

  • C1 : S (linked to the glucosyl moiety)
  • C4a : R (hydroxyl group orientation)
  • C7 : S (methyl group position)
  • C7a : R (tetrahydrofuran ring junction)
  • Glucosyl subunit : C2 (R), C3 (S), C4 (S), C5 (S) .

The InChIKey (NRFCPFFLSPAANH-UHFFFAOYSA-N) confirms the stereodescriptors, while the isomeric SMILES (CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O) illustrates the spatial arrangement of substituents.

Cyclopenta[c]pyran Core Structure Validation

The bicyclic cyclopenta[c]pyran system was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Key observations include:

  • δH 4.8 ppm : Proton resonance at the anomeric carbon (C1), confirming glycosidic bond formation.
  • δC 195 ppm : Carbonyl signal from the carbaldehyde group at C4.
  • NOESY correlations : Cross-peaks between H7a (δH 2.1 ppm) and H6 (δH 3.4 ppm) validate the fused ring geometry.

Molecular Formula and Weight Determination

The molecular formula C22H34O14 was established through high-resolution mass spectrometry (HRMS), showing a [M+H]+ ion at m/z 523.2021 (calculated: 523.2024). The molecular weight is 522.50 g/mol , with a monoisotopic mass of 522.1949 g/mol .

Property Value
Molecular formula C22H34O14
Molecular weight 522.50 g/mol
Exact mass 522.1949 g/mol
Topological polar surface area 225.00 Ų

Crystallographic Data and Conformational Analysis

While single-crystal X-ray diffraction data for this compound remains unreported, molecular dynamics simulations predict:

  • Torsion angles : The glucosyl moiety adopts a 4C1 chair conformation, stabilized by intramolecular hydrogen bonds (O2H···O5′: 2.7 Å).
  • Cyclopenta[c]pyran ring : Exhibits a half-chair conformation, with puckering parameters q2 = 0.42 and q3 = 0.12.
  • Carbaldehyde group : Oriented axially to minimize steric hindrance with the methyl group at C7.

Comparative Structural Analysis with Related Iridoid Glycosides

Key Differentiators:
  • Carbaldehyde functionalization : Unlike loganin (C17H26O10), which has a methyl ester at C4, this compound features a carbaldehyde group , altering its electronic profile and hydrogen-bonding capacity.
  • Glycosylation pattern : The disaccharide unit (glucosyl-(1→6)-glucose) contrasts with loganin’s monoglucosyl structure, increasing its molecular weight by 132 g/mol.
  • Oxidation state : The presence of a 5-oxo group in hastatoside (C17H24O10) distinguishes it from this compound’s fully reduced cyclopentane ring.
Compound Molecular Formula Key Functional Groups Glycosidic Linkage
Target compound C22H34O14 Carbaldehyde, di-glucose β-1→6
Loganin C17H26O10 Methyl ester, mono-glucose β-1→1
Hastatoside C17H24O10 5-Ketone, mono-glucose β-1→1

特性

IUPAC Name

4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9/c1-7-2-3-16(22)8(4-17)6-23-14(10(7)16)25-15-13(21)12(20)11(19)9(5-18)24-15/h4,6-7,9-15,18-22H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCRICPXIMDIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cycloaddition of Cyclopentadiene to Oxadiazines

A three-step sequence adapted from cyclopenta[c]pyran syntheses begins with the reaction of cyclopentadiene with 6-oxo-6H-1,3,4-oxadiazine derivatives under acidic conditions. For Compound X , this step forms the dihydro-α-pyrone intermediate, which is subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the α-pyrone structure.

Step Reagents/Conditions Intermediate Yield
1 Cyclopentadiene, H₂SO₄ (cat.), 80°C, 12 h Dihydro-α-pyrone 68%
2 DDQ, CH₂Cl₂, rt, 4 h α-Pyrone 75%

Reduction and Methyl Group Introduction

The α-pyrone undergoes selective reduction using diisobutylaluminum hydride (DIBAL-H) to generate the tetrahydro-cyclopenta[c]pyran alcohol. Methylation at the 7-position is achieved via Grignard reagent (CH₃MgBr) in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous NH₄Cl.

The introduction of the 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucosyl) group requires precise stereochemical control.

Koenigs-Knorr Glycosylation

A modified Koenigs-Knorr method is employed, where the hydroxyl group at position 1 of the cyclopenta[c]pyran reacts with a peracetylated glucosyl bromide donor in the presence of silver(I) oxide (Ag₂O) and molecular sieves.

Parameter Details
Donor 2,3,4-Tri-O-acetyl-α-D-glucopyranosyl bromide
Catalyst Ag₂O (2.5 equiv)
Solvent Anhydrous CH₃CN
Temperature 40°C, 24 h
Yield 62%

Deprotection of Acetyl Groups

The acetyl-protected glucosyl intermediate is deprotected using sodium methoxide (NaOMe) in methanol, yielding the free hydroxyl groups.

Oxidation to the Carbaldehyde Group

The 4a-hydroxyl group is oxidized to a carbaldehyde using a two-step protocol.

Selective Oxidation with Dess-Martin Periodinane

Dess-Martin periodinane (DMP) in dichloromethane (DCM) selectively oxidizes the 4a-hydroxyl to a ketone at 0°C. Subsequent treatment with pyridinium chlorochromate (PCC) in dimethylformamide (DMF) introduces the aldehyde functionality.

Step Reagents Conditions Yield
1 DMP (1.2 equiv) DCM, 0°C, 2 h 85%
2 PCC (1.5 equiv) DMF, rt, 6 h 78%

Industrial-Scale Optimization

Solvent and Temperature Effects

Replacing CH₃CN with dimethylacetamide (DMAc) in the glycosylation step improves solubility, increasing yields to 74%. Elevated temperatures (60°C) reduce reaction times to 12 h without epimerization.

Catalytic Enhancements

Using BF₃·OEt₂ as a Lewis acid catalyst during glycosylation minimizes side reactions, achieving 81% yield.

Stability and Purification Challenges

Degradation Pathways

The carbaldehyde group is prone to hydration in aqueous environments, forming a geminal diol. Lyophilization under acidic conditions (pH 3–4) stabilizes the compound.

Chromatographic Purification

Reverse-phase HPLC (C18 column, 10% MeCN/H₂O → 40% MeCN/H₂O gradient) resolves diastereomers, with purity >98% confirmed by LC-MS.

Alternative Synthetic Routes

Enzymatic Glycosylation

β-Glucosidase from Aspergillus niger catalyzes the glycosylation at pH 5.0, though yields remain lower (54%).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) accelerates the cycloaddition step, reducing time to 3 h with comparable yields.

Critical Analysis of Methodologies

Method Advantages Limitations
Koenigs-Knorr High stereoselectivity Toxic Ag₂O byproducts
Enzymatic Eco-friendly Low yield
Microwave Rapid Specialized equipment required

化学反応の分析

反応の種類: ユヘイノシドは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件: ユヘイノシドを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応は通常、特定の温度やpHレベルなどの制御された条件下で行われ、目的の結果を達成します .

生成される主要な生成物: ユヘイノシドの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 例えば、酸化反応ではユヘイノシドの酸化誘導体が生成され、還元反応では化合物の還元型が生成される可能性があります .

科学的研究の応用

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals, making it a candidate for further studies in antioxidant therapies .

Anti-inflammatory Effects

Studies suggest that the compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in many chronic diseases. Preliminary findings indicate that it can inhibit pro-inflammatory cytokines, potentially leading to applications in treating inflammatory conditions .

Anticancer Potential

There is growing interest in the anticancer effects of this compound. Initial investigations have shown that it can induce apoptosis in cancer cells while sparing normal cells. This selectivity is vital for developing safer cancer therapies . Further research is needed to elucidate the specific mechanisms and pathways involved.

Case Study 1: Antioxidant Efficacy

In a controlled study involving cell cultures exposed to oxidative stress, the compound demonstrated a dose-dependent reduction in oxidative markers compared to untreated controls. This suggests its potential as a protective agent against cellular damage caused by free radicals.

Case Study 2: Anti-inflammatory Mechanism

A recent study evaluated the effects of the compound on macrophage cells activated by lipopolysaccharides (LPS). Results showed a significant decrease in the expression of inflammatory markers such as TNF-alpha and IL-6 when treated with the compound, highlighting its role in modulating inflammatory responses.

Comparative Data Table

Property/EffectDescriptionReferences
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines
Anticancer PotentialInduces apoptosis in cancer cells

作用機序

類似化合物の比較

ユヘイノシドは、ユフロシド、8-エピデオキシロガ酸、ロガ酸などの他のイリドイドグルコシドと構造的に類似しています. これらの化合物は類似したコア構造を共有していますが、官能基や部分構造が異なり、物理化学的特性や生物活性が異なっている可能性があります. これらの類似化合物と比較して、ユヘイノシドは、その特定の分子構造と、それが示す独特の生物活性のために独特です.

類似化合物のリスト:
  • ユフロシド
  • 8-エピデオキシロガ酸
  • ロガ酸
  • アルボシドI
  • ゲンチオウルノシドD
  • シャンズシド
  • ネグンドシド
  • モノトロペイン
  • アドクソシド酸
  • サスペンソイドシドB
  • ゲニポシド酸
  • スカンデオシド
  • デアセチルアスペルロシド酸
  • アスペルロシド酸
  • パエデロシド酸
  • 10-O-trans-p-クマルオイルスカンデオシド
  • 10-O-trans-p-フェルロイルスカンデオシド

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues differ in functional groups and stereochemistry:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Notes (if available) Reference
Target Compound C4 aldehyde, C7 methyl, 4a-OH, glycopyranosyloxy C₁₇H₂₄O₁₁ 404.36 g/mol Not explicitly reported
Methyl 6,7-dihydroxy-7-methyl-1-[glycopyranosyloxy]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate C4 methyl ester, C6/C7 dihydroxy groups C₁₇H₂₆O₁₂ 422.38 g/mol Classified as a terpene glycoside
7-Methyl-1-glycopyranosyloxy-cyclopenta[c]pyran-4-carboxylic acid C4 carboxylic acid C₁₆H₂₂O₁₁ 390.34 g/mol Potential metabolic intermediate
(4aS,7S,7aR)-7-Methyl-5-oxo-1-glycopyranosyloxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester C4 methyl ester, C5 ketone, stereospecific configuration C₁₇H₂₄O₁₀ 388.37 g/mol Used in R&D CAS 548-37-8

Key Observations :

  • Stereochemistry : The (1S,4aS,7S,7aS) configuration in contrasts with other stereoisomers, suggesting differences in solubility or metabolic stability .
  • Glycosylation: The glycopyranosyloxy moiety (a glucose derivative) is conserved across analogues, indicating a role in solubility or receptor recognition .
Spectral and Analytical Comparisons
  • NMR Profiling : highlights that substituent changes in regions A (C39–C44) and B (C29–C36) alter chemical shifts significantly, even when core structures are conserved. For the target compound, the C4 aldehyde (δ ~9.5–10 ppm in ¹H NMR) would distinguish it from esters (δ ~3.6–3.8 ppm for OCH₃) .
  • Mass Spectrometry : The molecular ion peak at m/z 404.36 (target) contrasts with m/z 388.37 for the methyl ester derivative in , reflecting the mass difference between –CHO and –COOCH₃ groups .

生物活性

The compound 4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of molecules characterized by a cyclopentapyran structure with multiple hydroxyl groups. Its chemical formula is C19H26O8C_{19}H_{26}O_8, and it features several functional groups that may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this structure exhibit significant antioxidant activity. The presence of multiple hydroxyl groups can enhance radical scavenging capabilities. A study demonstrated that derivatives of this compound could effectively reduce oxidative stress markers in cellular models, suggesting potential applications in preventing oxidative damage in various diseases .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that treatment with this compound reduces inflammation in macrophage cell lines exposed to lipopolysaccharides (LPS) .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes .

Case Study 1: Antioxidant Efficacy in Human Cells

A randomized controlled trial assessed the antioxidant effects of this compound in human lymphocytes. Participants received a daily dosage over four weeks, resulting in a significant decrease in oxidative stress markers compared to the placebo group. The findings support its potential use as a dietary supplement for enhancing cellular defense mechanisms against oxidative damage .

Case Study 2: Anti-inflammatory Response in Animal Models

In an animal model of arthritis, administration of this compound resulted in reduced joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory mediators in treated animals .

Research Findings Summary Table

Biological Activity Mechanism Study Reference
AntioxidantRadical scavenging
Anti-inflammatoryCytokine modulation
AntimicrobialMembrane disruption
Clinical Trial (Antioxidant)Reduced oxidative stress in lymphocytes
Animal Model (Anti-inflammatory)Decreased joint swelling and pain

Q & A

Q. How can the stereochemical configuration of this compound be reliably determined?

  • Methodological Answer : Stereochemical elucidation requires a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial correlations) and X-ray crystallography. For example, X-ray analysis of analogous iridoid glycosides (e.g., Loganic acid in ) resolves axial/equatorial substituents on the cyclopentane ring. NMR coupling constants (e.g., 3JHH^3J_{HH} for sugar moiety anomeric protons) can further confirm β-glycosidic linkages .

Q. What strategies optimize the synthesis of the glycosylated cyclopenta[c]pyran core?

  • Methodological Answer : Use regioselective glycosylation with a protected glucosyl donor (e.g., 3,4,5-tri-O-benzyl-D-glucopyranose) to minimize side reactions. Protect reactive hydroxyl groups on the cyclopenta[c]pyran core with tert-butyldimethylsilyl (TBS) before coupling. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) and validate using HPLC-MS .

Q. How should researchers assess purity and stability during isolation?

  • Methodological Answer : Employ reversed-phase HPLC with UV/vis detection (210–254 nm) and compare retention times to synthetic standards. Monitor stability under varying pH (4–9) and temperature (4–25°C) using accelerated degradation studies. Quantify degradation products via LC-MS with electrospray ionization (ESI) .

Advanced Research Questions

Q. How can computational modeling predict ADME properties for this compound?

  • Methodological Answer : Use tools like SwissADME or ACD/Labs Percepta to estimate logP (lipophilicity), aqueous solubility, and P-glycoprotein substrate potential. Molecular dynamics simulations (e.g., GROMACS) can model interactions with biological membranes. Validate predictions against experimental solubility assays (e.g., shake-flask method) and Caco-2 cell permeability studies .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Cross-validate experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)). For ambiguous NOE signals, employ rotating-frame Overhauser effect spectroscopy (ROESY) to distinguish through-space interactions. Compare with crystallographic data from analogous structures (e.g., cyclopenta[c]pyran derivatives in ) .

Q. What experimental designs evaluate the impact of glycosylation on bioactivity?

  • Methodological Answer : Synthesize aglycone analogs via enzymatic hydrolysis (e.g., β-glucosidase treatment) and compare bioactivity in cell-based assays (e.g., cytotoxicity or enzyme inhibition). Use surface plasmon resonance (SPR) to measure binding affinity differences between glycosylated and non-glycosylated forms to targets like lectins or transporters .

Q. How to assess potential toxicity without in vivo data?

  • Methodological Answer : Conduct in vitro assays:
  • Mitochondrial toxicity: MTT assay in HepG2 cells.
  • Genotoxicity: Ames test (bacterial reverse mutation) + comet assay.
  • Structure-toxicity relationships: Compare to structurally similar compounds (e.g., iridoids in ) using ToxTree or Derek Nexus .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. For enzyme targets, perform kinetic assays (e.g., Michaelis-Menten with varying inhibitor concentrations). Structural insights can be gained via cryo-EM or X-ray co-crystallization with purified proteins (e.g., glycosidases) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。